molecular formula C21H20FNO6 B15150995 Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B15150995
M. Wt: 401.4 g/mol
InChI Key: BBRGENCEBZJSNO-UHFFFAOYSA-N
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Description

METHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pentanamido group, which is further connected to a fluorophenyl oxoethoxy moiety. The presence of the fluorophenyl group imparts unique chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl acetic acid and 4-aminobenzoic acid. These intermediates undergo esterification, amidation, and coupling reactions under controlled conditions to form the final product.

    Esterification: The reaction between 4-fluorophenyl acetic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid, yields methyl 4-fluorophenyl acetate.

    Amidation: The intermediate methyl 4-fluorophenyl acetate reacts with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Coupling Reaction: The final step involves the coupling of the amide intermediate with 5-oxo-pentanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

METHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of METHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the pentanamido and oxoethoxy groups.

    4-Fluorophenylacetic acid: Contains the fluorophenyl group but differs in the functional groups attached.

    Methyl 4-aminobenzoate: Contains the benzoate ester and amino group but lacks the fluorophenyl and oxoethoxy moieties.

Uniqueness

METHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20FNO6

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C21H20FNO6/c1-28-21(27)15-7-11-17(12-8-15)23-19(25)3-2-4-20(26)29-13-18(24)14-5-9-16(22)10-6-14/h5-12H,2-4,13H2,1H3,(H,23,25)

InChI Key

BBRGENCEBZJSNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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